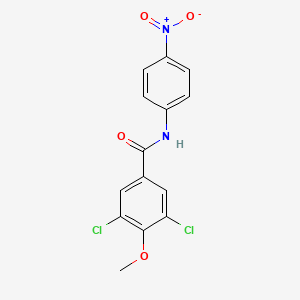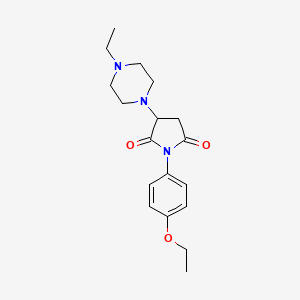![molecular formula C19H28N4O B3929342 2-{1-(4-methylbenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B3929342.png)
2-{1-(4-methylbenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol
Übersicht
Beschreibung
2-{1-(4-methylbenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol, also known as MPPE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. In
Wirkmechanismus
The mechanism of action of 2-{1-(4-methylbenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems, including the dopaminergic, serotonergic, and glutamatergic systems. This compound has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and apoptosis. This compound has been shown to decrease the levels of reactive oxygen species and to increase the activity of antioxidant enzymes, which may contribute to its neuroprotective and anti-tumor effects. This compound has also been shown to decrease the levels of pro-inflammatory cytokines and to inhibit the activation of apoptotic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
2-{1-(4-methylbenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol has several advantages for lab experiments, including its high purity and stability, its ability to penetrate the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, including its high cost, limited availability, and lack of standardized protocols for its use in various experimental models.
Zukünftige Richtungen
There are several future directions for the study of 2-{1-(4-methylbenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol, including the development of more efficient and cost-effective synthesis methods, the optimization of its therapeutic potential through the identification of its molecular targets and mechanisms of action, and the exploration of its potential applications in other fields of medicine, such as cardiology and immunology. Additionally, the use of this compound in clinical trials for the treatment of various neurological and psychiatric disorders may provide valuable insights into its safety and efficacy in humans.
Wissenschaftliche Forschungsanwendungen
2-{1-(4-methylbenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and psychiatry. In neurology, this compound has been shown to have a neuroprotective effect against ischemic brain injury and to improve cognitive function in animal models. In oncology, this compound has been studied for its anti-tumor activity and ability to sensitize cancer cells to chemotherapy. In psychiatry, this compound has been shown to have anxiolytic and antidepressant effects in animal models.
Eigenschaften
IUPAC Name |
2-[1-[(4-methylphenyl)methyl]-4-[(1-methylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O/c1-16-3-5-17(6-4-16)14-23-9-8-22(15-19(23)7-10-24)13-18-11-20-21(2)12-18/h3-6,11-12,19,24H,7-10,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYKSRHYUBSCOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2CCO)CC3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]-3-methoxybenzamide](/img/structure/B3929268.png)

![N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3929278.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3929290.png)
![2-(4-methoxyphenoxy)-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B3929298.png)


![2-(phenylthio)-N-[2-(phenylthio)ethyl]propanamide](/img/structure/B3929311.png)
![4-chloro-N-[({3-[(2-chloro-4-nitrophenyl)amino]propyl}amino)carbonothioyl]benzamide](/img/structure/B3929317.png)
![3-bromo-4-methoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3929328.png)

![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B3929347.png)
![2-[(4-chlorophenyl)thio]-N-(4-methoxybenzyl)propanamide](/img/structure/B3929352.png)
![10-acetyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3929363.png)